2-溴-4-(溴甲基)苯甲酸甲酯

描述

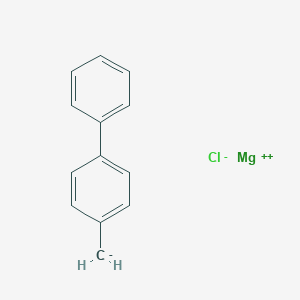

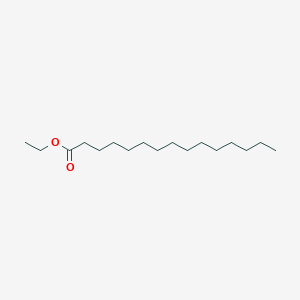

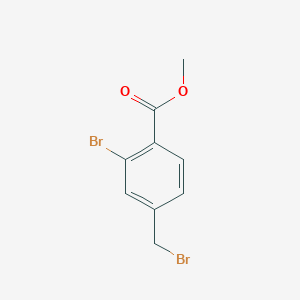

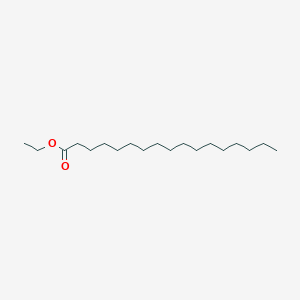

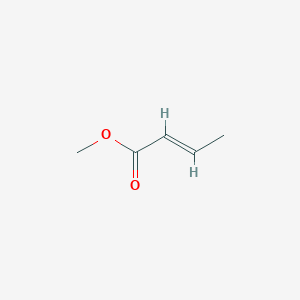

Methyl 2-bromo-4-(bromomethyl)benzoate is a compound that can be synthesized through various chemical reactions involving bromine-containing reagents and benzoate derivatives. The compound is characterized by the presence of bromine atoms and a bromomethyl group attached to a benzoate structure.

Synthesis Analysis

The synthesis of related brominated benzoate compounds has been demonstrated in several studies. For instance, a regioselective 2,4-dibromohydration of conjugated enynes has been reported, leading to the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, which is an important synthon for further chemical transformations . Additionally, the total synthesis of a biologically active natural product starting from a brominated phenyl methanol derivative has been achieved, showcasing the potential for complex molecule construction from simpler brominated benzoates .

Molecular Structure Analysis

The molecular structure of brominated benzoate compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined using single-crystal X-ray diffraction, and its molecular properties were investigated using density functional theory (DFT) . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have provided insights into the interactions such as C–H···Br, C–Br···Br, and C–Br···π that influence the packing of these molecules in the solid state .

Chemical Reactions Analysis

Brominated benzoate compounds participate in a variety of chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, a compound with a brominated benzoate structure, has been used in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts, demonstrating the reactivity of the brominated benzoate moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoates are influenced by the presence of bromine atoms and the specific substituents on the benzoate ring. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds have been compared, revealing the importance of hydrogen bonding and halogen interactions in determining the solid-state architecture of these molecules . Additionally, the synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate have shown that the substitution pattern on the benzoate ring can affect the photochemical properties of the compound .

科学研究应用

抗HIV药物的合成

2-溴-4-(溴甲基)苯甲酸甲酯: 用于合成具有潜在抗HIV活性的化合物 . 该应用在针对HIV的新疗法研究中至关重要,旨在提高现有抗逆转录病毒药物的疗效并减少副作用。

醛糖还原酶抑制剂

该化合物在苄基硫代噻唑啉衍生物的重排中充当催化剂,而苄基硫代噻唑啉衍生物是醛糖还原酶抑制剂的前体 . 这些抑制剂在治疗与糖尿病相关的并发症(如糖尿病性神经病变和视网膜病变)中具有重要意义。

药物中间体

它是一种重要的药物中间体,这意味着它是合成各种药物的前体。 它在药物开发中的作用对于创建新的治疗剂至关重要 .

安全和危害

生化分析

Molecular Mechanism

Brominated compounds often act as electrophiles, reacting with nucleophiles in biochemical systems .

Subcellular Localization

The localization of a compound within a cell can often be influenced by its chemical properties, as well as by specific transporters or binding proteins .

属性

IUPAC Name |

methyl 2-bromo-4-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDXOVAPGGNGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600131 | |

| Record name | Methyl 2-bromo-4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128577-48-0 | |

| Record name | Methyl 2-bromo-4-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)